
2-Nitrophenyl-beta-D-galactopyranoside
Overview
Description
2-Nitrophenyl-beta-D-galactopyranoside (2-NPG), also known as ortho-nitrophenyl-β-D-galactopyranoside (ONPG), is a chromogenic substrate widely used to assay β-galactosidase activity. Its molecular formula is C₁₂H₁₅NO₈, with an average molecular weight of 301.25 g/mol and a monoisotopic mass of 301.08 Da . The compound consists of a β-D-galactopyranosyl moiety linked via a glycosidic bond to a 2-nitrophenyl group. This structure enables specific recognition and cleavage by β-galactosidase, releasing yellow o-nitrophenol (detectable at 420 nm) and D-galactose .
2-NPG is extensively utilized in:
- Enzyme kinetics: Quantifying β-galactosidase activity in bacterial cultures (e.g., E. coli lacZ gene expression) .
- Biofilm studies: Assessing extracellular enzyme activity in mature biofilms formed by pathogens like MRSA .
- Gene therapy: Serving as a reference for fluorinated analogs in noninvasive imaging of gene expression .
Its stability in aqueous solutions and specificity for β-galactosidase make it a cornerstone in biochemical assays.
Preparation Methods
Reaction Optimization and Kinetic Analysis
Temperature and Catalytic Efficiency
Studies comparing ONPG with natural substrates like lactose reveal distinct kinetic profiles:
Parameter | ONPG | Lactose |
---|---|---|
(mM) | 2.7 ± 0.3 | 7.1 ± 0.8 |
(s⁻¹) | 464.7 ± 7.8 | 264.2 ± 2.1 |
172.1 | 37.2 |
Table 1: Kinetic parameters of β-galactosidase for ONPG and lactose .
The 4.6-fold higher for ONPG underscores its superior catalytic efficiency, attributed to the electron-withdrawing nitro group enhancing leaving group ability .
Solvent Effects on Glycosylation
Polar aprotic solvents (e.g., acetonitrile) are preferred over dichloromethane due to:
-
Higher dielectric constants, stabilizing transition states.
Analytical Characterization
Spectroscopic Validation
-
UV-Vis : ONPG exhibits λₘₐₓ at 405 nm in Tris-HCl buffer (pH 6.8), corresponding to o-nitrophenol release .
-
NMR : NMR (CDCl₃) signals include δ 5.52 (dd, J = 8.0, 10.5 Hz, H-1), confirming β-configuration .
Comparative Analysis of Synthetic Approaches
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing galactose and 2-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase under mild conditions, such as a neutral pH and moderate temperature. The reaction can be monitored by measuring the absorbance of the yellow product, 2-nitrophenol, at 405 nm .
Major Products Formed: The major products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that is easily detectable, making it useful for various analytical applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
ONPG is a chromogenic substrate that undergoes hydrolysis by β-galactosidase, resulting in the release of o-nitrophenol, which produces a bright yellow color detectable spectrophotometrically. The molecular formula of ONPG is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol. Its structural formula allows it to mimic lactose, the natural substrate for β-galactosidase, making it an ideal tool for enzyme assays.
Microbiology
In microbiology, ONPG is primarily used to identify bacteria that possess β-galactosidase activity. This enzyme is crucial for lactose metabolism, and the presence of β-galactosidase can be detected through a color change in the medium.
- Case Study : A study published in the Leprosy Review utilized ONPG to assess the enzymatic activity of various bacterial strains. The results indicated that specific strains of Escherichia coli could be differentiated based on their ability to ferment lactose, as evidenced by the yellow coloration resulting from ONPG hydrolysis .
Molecular Biology
ONPG serves as a reporter molecule in gene expression studies. By linking β-galactosidase production to specific genes, researchers can quantify gene activity under various conditions.
- Example : In a study examining gene regulation in recombinant E. coli, researchers used ONPG to measure β-galactosidase activity as an indicator of gene expression levels. The hydrolysis rate of ONPG was correlated with the expression levels of target genes, providing insights into regulatory mechanisms .
Biotechnology
The versatility of ONPG extends to biotechnological applications, including drug discovery and genetic engineering.
- Application : ONPG assays are employed to evaluate the effects of different compounds on β-galactosidase activity, aiding in the identification of potential drug candidates that modulate enzyme function .
Quantitative Analysis and Kinetics
ONPG is instrumental in determining the kinetics of β-galactosidase through Michaelis-Menten analysis. By measuring reaction rates at varying substrate concentrations, researchers can derive important kinetic parameters such as (Michaelis constant) and (maximum reaction velocity).
Parameter | Description |
---|---|
Indicates the substrate concentration at which the reaction rate is half of . | |
Represents the maximum rate of reaction when the enzyme is saturated with substrate. |
Limitations and Considerations
While ONPG is a valuable tool in research, there are limitations to its use:
Mechanism of Action
The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of galactose and 2-nitrophenol. The latter compound is responsible for the yellow color observed in the assay, which can be quantitatively measured .
Comparison with Similar Compounds
Structural and Functional Overview
Key analogs of 2-NPG include nitrophenyl- and fluorophenyl-galactosides, which differ in substituent position, anomeric configuration, or detection modality. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Research Findings
Sensitivity and Detection Limits
- 2-NPG vs. PNPG: PNPG releases p-nitrophenol, which has a higher molar extinction coefficient (ε = 18,500 M⁻¹cm⁻¹ at 405 nm) compared to o-nitrophenol from 2-NPG (ε = 4,500 M⁻¹cm⁻¹ at 420 nm). This makes PNPG more sensitive in low-activity assays .
- Fluorinated Analogs : PFONPG and OFPNPG enable dual detection via colorimetry and ¹⁹F NMR. PFONPG exhibits a pH-dependent ¹⁹F chemical shift (5–10 ppm), allowing simultaneous measurement of enzyme activity and local pH .
Enzyme Specificity
Table 2: Kinetic and Application Highlights
*Representative values from literature; exact parameters vary by enzyme source.
Limitations and Considerations
Biological Activity
2-Nitrophenyl-beta-D-galactopyranoside (ONPG) is a synthetic compound widely used as a substrate for the enzyme β-galactosidase. It serves as a chromogenic indicator for detecting the presence of β-galactosidase activity, which is crucial in various biochemical assays, especially in microbiology and molecular biology. This article explores the biological activity of ONPG, its applications, and relevant research findings.
ONPG is a galactoside that, when hydrolyzed by β-galactosidase, releases galactose and o-nitrophenol, the latter contributing to a yellow color change that can be quantitatively measured. Its structure is represented as follows:
The enzymatic hydrolysis of ONPG by β-galactosidase involves the cleavage of the glycosidic bond between the galactose and the nitrophenyl group. The reaction can be summarized as:
This reaction is significant because it allows for rapid detection of β-galactosidase activity without requiring an induced permease enzyme to facilitate substrate entry into cells .
Applications
- Detection of β-Galactosidase Activity : ONPG is primarily utilized in laboratory settings to assess the activity of β-galactosidase. It is particularly useful in:
- Microbial assays : Identifying lactose-fermenting bacteria.
- Genetic studies : Monitoring gene expression through lacZ reporter systems.
- Clinical Diagnostics : The ability to detect β-galactosidase has implications in diagnosing lactose intolerance and other related metabolic disorders .
Case Study: Hydrogel-Based Assay
A recent study developed a hydrogel-based assay utilizing ONPG to detect β-galactosidase from Kluyveromyces lactis. This method demonstrated a clear colorimetric change (from transparent to yellow) indicating enzyme presence within 30 minutes. The assay's sensitivity was tested across various concentrations (0.6–323 mg/L), showing a direct correlation between enzyme concentration and color intensity .
Concentration (mg/L) | Time to Color Change (minutes) | Color Intensity |
---|---|---|
0.6 | 20 | Low |
10 | 10 | Moderate |
323 | 5 | High |
Kinetic Studies
Kinetic experiments indicated that an ONPG concentration of 15 mM provided optimal conditions for β-galactosidase activity measurements, aligning with Michaelis-Menten kinetics where substrate concentration does not limit reaction rate at this level .
Q & A
Q. How is 2-Nitrophenyl-beta-D-galactopyranoside synthesized and purified for enzymatic assays?
Basic Research Focus
The synthesis involves regioselective glycosylation and protective group strategies. For example, acetylated intermediates are prepared using acetyl chloride and methanol, followed by coupling with nitrophenol derivatives under basic conditions (e.g., aqueous K₂CO₃ and tetrabutylammonium hydrogen sulfate). Purification is achieved via column chromatography, with purity confirmed by TLC and NMR spectroscopy .
Q. What are the optimal storage conditions to ensure compound stability?
Basic Research Focus
To preserve stability, store the compound as a lyophilized powder at -20°C in a desiccated environment. Prolonged exposure to moisture or room temperature can hydrolyze the glycosidic bond, reducing its efficacy as a substrate in enzymatic assays .
Q. How is this compound utilized in β-galactosidase activity assays?
Basic Research Focus
this compound acts as a chromogenic substrate. In assays, β-galactosidase hydrolyzes the compound, releasing 2-nitrophenol, which is quantified spectrophotometrically at OD₄₂₀ . For example, in Streptococcus pneumoniae studies, lysates are incubated with the substrate in Z-buffer (pH 7.0) at 37°C, and reactions are stopped with sodium carbonate before measurement .
Q. How do structural modifications (e.g., acetylation) impact its interaction with glycosidases?
Advanced Research Focus
Acetylation at specific hydroxyl groups (e.g., 4,6-di-O-acetyl derivatives) alters steric and electronic properties, affecting enzyme binding and catalytic efficiency. For instance, acetylated derivatives show reduced hydrolysis rates in β-galactosidase assays due to hindered active-site accessibility. Such modifications are critical for probing enzyme-substrate specificity and designing inhibitors .
Q. What methodological considerations are essential for determining kinetic parameters (Kₘ, Vₘₐₓ)?
Advanced Research Focus
- Assay Design : Use continuous monitoring (e.g., stopped-flow fluorescence) to capture initial reaction rates.
- Substrate Saturation : Ensure substrate concentrations span 0.5–5× Kₘ.
- Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression.
Discrepancies in reported Kₘ/Vₘₐₓ values often arise from variations in pH, temperature, or enzyme source. For example, β-galactosidase from E. coli may exhibit different kinetics than fungal isoforms .
Q. How can researchers troubleshoot inconsistencies in enzymatic activity measurements?
Advanced Research Focus
- Interference Check : Confirm that co-solvents (e.g., DMSO) do not inhibit enzyme activity.
- Substrate Stability : Pre-test substrate integrity via HPLC-UV to rule out hydrolysis during storage.
- Enzyme Purity : Use SDS-PAGE to verify enzyme homogeneity. Contaminating proteases or glycosidases in lysates can skew results .
Q. What advanced techniques validate its use in glycobiology studies?
Advanced Research Focus
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics between the compound and lectins/carbohydrate-binding proteins.
- X-ray Crystallography : Resolves enzyme-substrate complexes to identify critical hydrogen bonds (e.g., between galactose C4-OH and active-site residues).
- Mass Spectrometry : Detects minor hydrolysis products or degradation pathways .
Q. How is this compound applied in studying bacterial competence regulation?
Advanced Research Focus
In Streptococcus pneumoniae, this compound is used in lacZ reporter assays to quantify competence-stimulating peptide (CSP) activity. β-galactosidase expression under the comX promoter correlates with CSP-induced competence, measured via Miller units. Dose-response curves (EC₅₀ values) identify potent CSP analogs .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-YBXAARCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861907 | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
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Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
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Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369-07-3, 28347-45-7, 30677-14-6 | |
Record name | o-Nitrophenyl β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Nitrophenyl beta-D-galactopyranoside | |
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Record name | Nitrophenylgalactosides | |
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Record name | 2-Nitrophenyl beta-D-galactoside | |
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Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
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Record name | 2-nitrophenyl-beta-D-galactopyranoside | |
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Record name | 2-nitrophenyl β-D-galactoside | |
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Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |
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